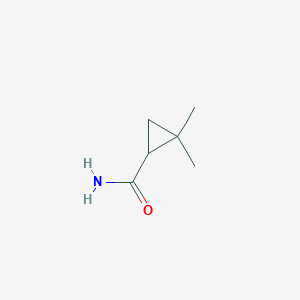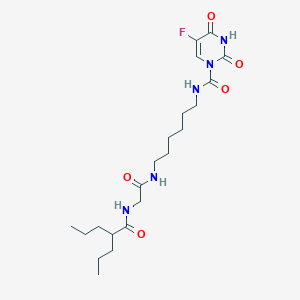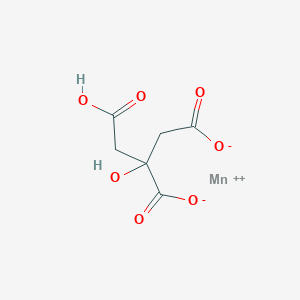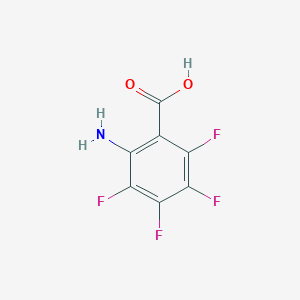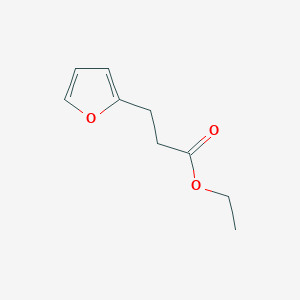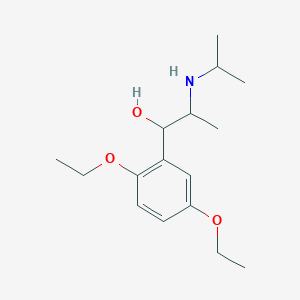
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol, also known as IAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IAP belongs to a class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol exerts its effects by binding to beta-adrenergic receptors in the body. These receptors are found in the smooth muscle of the lungs and other tissues throughout the body. When 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol binds to these receptors, it causes the smooth muscle to relax, which leads to bronchodilation. Additionally, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been shown to inhibit the release of inflammatory mediators, which could contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has a number of biochemical and physiological effects. In addition to its bronchodilatory and anti-inflammatory effects, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been shown to increase heart rate and cardiac output. It has also been shown to increase the production of cyclic AMP, which is a signaling molecule that plays a role in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it has been shown to have potent bronchodilatory and anti-inflammatory effects, which makes it a useful tool for studying respiratory and inflammatory conditions. However, one limitation of using 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol in lab experiments is that it is a synthetic compound, which could limit its relevance to natural physiological processes.
Orientations Futures
There are a number of potential future directions for research on 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol. One area of interest is the development of new formulations of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol that could improve its efficacy and reduce its side effects. Additionally, researchers could investigate the potential use of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol involves the reaction of 2,5-diethoxybenzaldehyde with isopropylamine to form 2-(propan-2-ylamino)-5-diethoxybenzaldehyde. This intermediate is then reacted with propanolamine to form the final product, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol.
Applications De Recherche Scientifique
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been studied extensively for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and COPD. Additionally, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been shown to have anti-inflammatory effects, which could make it useful in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
1907-66-0 |
|---|---|
Nom du produit |
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol |
Formule moléculaire |
C16H27NO3 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
1-(2,5-diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H27NO3/c1-6-19-13-8-9-15(20-7-2)14(10-13)16(18)12(5)17-11(3)4/h8-12,16-18H,6-7H2,1-5H3 |
Clé InChI |
OJISRTSIAOBZGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)NC(C)C)O |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)C(C(C)NC(C)C)O |
Autres numéros CAS |
1907-66-0 |
Synonymes |
1-(2,5-diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




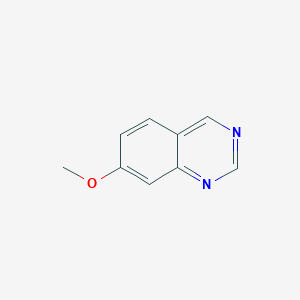
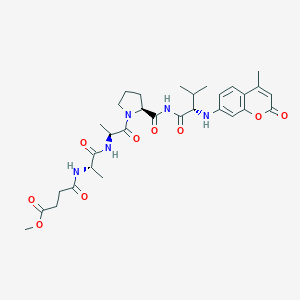
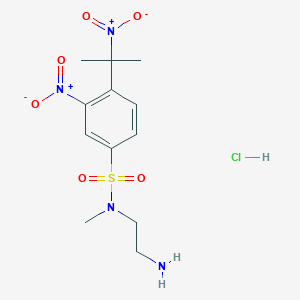
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
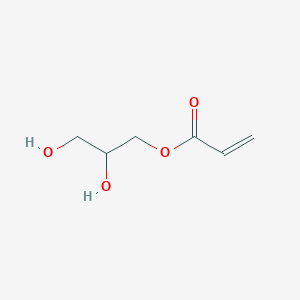
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
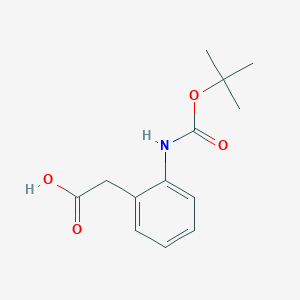
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
